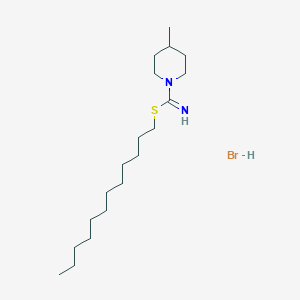

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a chemical compound with the molecular formula C19H38N2S.BrH and a molecular weight of 407.5 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a dodecylsulfanylcarboximidoyl group and a methyl group, and is typically available in a hydrobromide salt form .

Vorbereitungsmethoden

The synthesis of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with dodecyl isothiocyanate to form the intermediate dodecyl 4-methyl-1-piperidinecarbimidothioate. This intermediate is then reacted with hydrobromic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Analyse Chemischer Reaktionen

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.

Wissenschaftliche Forschungsanwendungen

The compound 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a specialized chemical with diverse applications, particularly in the fields of biochemistry and medicinal chemistry. This article will explore its scientific research applications, supported by data tables and case studies.

Buffering Agent in Biochemical Studies

This compound serves as an effective buffering agent in biological experiments, maintaining stable pH levels crucial for enzyme activity and cellular processes. Its application is particularly noted in cell culture systems where pH stability is vital for cellular health and experimental accuracy .

Synthesis of Pharmaceuticals

The compound is involved in the synthesis of various pharmaceutical agents. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, derivatives of piperidine have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects .

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit significant antimicrobial activity. The incorporation of the dodecylsulfanyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .

Role in Peptide Synthesis

In peptide synthesis, this compound can act as a deprotecting agent for Fmoc (9-fluorenylmethyloxycarbonyl) groups during solid-phase peptide synthesis. This capability is crucial for the development of peptides with specific biological activities .

Data Table: Applications Summary

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of piperidine derivatives, compounds similar to this compound were tested against various bacterial strains. Results showed significant inhibition zones, indicating potent antimicrobial activity linked to their structural characteristics .

Case Study 2: Peptide Synthesis Optimization

A recent publication highlighted the efficiency of using this compound in solid-phase peptide synthesis. The study demonstrated that this compound significantly improved yields when used as a deprotecting agent compared to traditional methods, thus streamlining peptide synthesis protocols .

Wirkmechanismus

The mechanism of action of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide can be compared with similar compounds such as:

1-Dodecylsulfanylcarboximidoyl-4-ethylpiperidine hydrobromide: Similar structure but with an ethyl group instead of a methyl group.

1-Dodecylsulfanylcarboximidoyl-4-phenylpiperidine hydrobromide: Contains a phenyl group, which may confer different biological activities.

1-Dodecylsulfanylcarboximidoyl-4-isopropylpiperidine hydrobromide: Features an isopropyl group, potentially affecting its chemical reactivity and solubility.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biologische Aktivität

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a dodecyl sulfanyl group attached to a carboximidoyl moiety and a 4-methylpiperidine structure. Its molecular formula is C16H30BrN2S, with a molecular weight of approximately 364.4 g/mol. The presence of the dodecyl group suggests potential amphiphilic properties, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study analyzing various piperidine compounds found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It is hypothesized that the hydrophobic nature of the dodecyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have suggested that compounds containing piperidine structures can modulate inflammatory responses. For example, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

A study investigating the effects of piperidine derivatives on RAW 264.7 macrophages demonstrated that treatment with these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation.

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. However, related piperidine compounds have been associated with skin irritation and respiratory issues upon inhalation. Further toxicological assessments are necessary to establish a comprehensive safety profile for this compound.

Eigenschaften

IUPAC Name |

dodecyl 4-methylpiperidine-1-carboximidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-17-22-19(20)21-15-13-18(2)14-16-21;/h18,20H,3-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYOXXDUBFURPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=N)N1CCC(CC1)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.